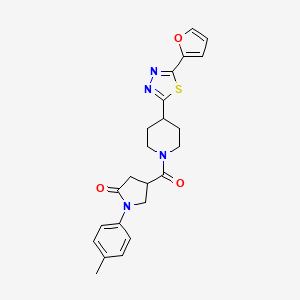

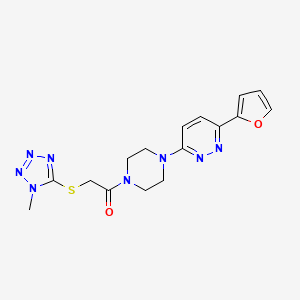

![molecular formula C9H12O2 B3011498 Bicyclo[3.3.1]nonane-2,4-dione CAS No. 98442-42-3](/img/structure/B3011498.png)

Bicyclo[3.3.1]nonane-2,4-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Bicyclo[3.3.1]nonane-2,4-dione is a compound that has been found to be predominant in most biologically active natural products due to its exceptional characteristics . Many derivatives of this compound are attractive to researchers for use in asymmetric catalysis or as potent anticancer entities along with their successful applications as ion receptors, metallocycles, and molecular tweezers .

Synthesis Analysis

The synthesis of Bicyclo[3.3.1]nonane-2,4-dione has been achieved through various routes. One efficient and practical synthesis involves the treatment of cyclohexane-1,3-dicarboxylic anhydrides with diethyl magnesiomalonate and triethylamine to give 3-di(ethoxycarbonyl)-acetylcyclohexanecarboxylic acids in good yields . These compounds were then converted into methyl 3-acetylcyclohexanecarboxylates by decarboxylation and esterification . The final cyclization to Bicyclo[3.3.1]nonane-2,4-diones was performed by refluxing a mixture of the intermediate and potassium hydride in xylene .Molecular Structure Analysis

The solid-state structure of Bicyclo[3.3.1]nonane-2,4-dione shows a hydrogen-bonded, three-connected, chiral 3D-net with utg-topology . This is distinctively different from those formed by other similar compounds .Chemical Reactions Analysis

The chemical reactions of Bicyclo[3.3.1]nonane-2,4-dione involve significant hydrogen bonds in the starting bicyclononane diene diol . The weaker hydrogen bonds in the dienone and the bromo and nitrile derivatives were found significant for the overall structure .Physical And Chemical Properties Analysis

Bicyclo[3.3.1]nonane-2,4-dione has a molecular weight of 152.19 . It is recommended to avoid dust formation and to ensure adequate ventilation when handling this compound .Applications De Recherche Scientifique

Preparation and Derivative Formation

Bicyclo[3.3.1]nonane-2,4-dione and its derivatives have been a subject of research for their preparation methods. A study described the preparation of Bicyclo[3.3.1]nonane-2,4-dione derivatives starting from bicyclo[3.3.1]nonan-2-one, highlighting the use of NCS oxidation in the process (Inouye et al., 1987).

Enantiomeric Resolution and Absolute Configuration

The compound's enantiomers have been studied, especially in determining their absolute configuration. One study involved the enantiomeric resolution of bicyclo[3.3.1]nonane-2,7-dione using HPLC and chemical synthesis, contributing to the understanding of chiral molecules containing carbonyl chromophores (Butkus et al., 2001).

Scale-Up Synthesis Utilizing Baker's Yeast

Baker's yeast has been employed for the large-scale synthesis of enantiomerically pure Bicyclo[3.3.1]nonane-2,6-dione. This method demonstrated the potential for biological systems in resolving racemic compounds and achieving large-scale production (Wallentin et al., 2009).

Crystal Structure Analysis

Research has also focused on the crystal structures of bicyclo[3.3.1]nonane diones. A study conducted powder X-ray diffraction data analysis to understand the temperature phase changes in solid bicyclo[3.3.1]nonane-2,6-dione and its derivatives, providing insights into the compound's solid-state behavior (Brunelli et al., 2007).

Synthesis and Chiroptical Properties

The synthesis and chiroptical properties of enantiopure tricyclo[4.3.0.03,8]nonane-4,5-dione, starting from Bicyclo[3.3.1]nonane-2,6-dione, has been a research topic. This study contributes to the field of organic synthesis and the study of molecules with complex chiral structures (Butkus et al., 2002).

Mécanisme D'action

While the exact mechanism of action of Bicyclo[3.3.1]nonane-2,4-dione is not fully understood, it has been noticed that the bicyclo[3.3.1]nonane moiety is predominant in most biologically active natural products . This suggests that the compound may interact with biological systems in a way that contributes to its observed activities.

Orientations Futures

The future directions of research on Bicyclo[3.3.1]nonane-2,4-dione could involve further exploration of its potential applications in asymmetric catalysis, anticancer therapies, and other areas where its unique properties may be beneficial . Additionally, further studies could focus on improving the synthetic routes for the construction of Bicyclo[3.3.1]nonane-2,4-dione and its derivatives .

Propriétés

IUPAC Name |

bicyclo[3.3.1]nonane-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c10-8-5-9(11)7-3-1-2-6(8)4-7/h6-7H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYEZRBRNKZKXLM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC(C1)C(=O)CC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bicyclo[3.3.1]nonane-2,4-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

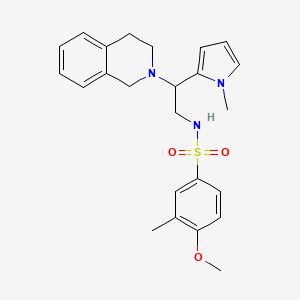

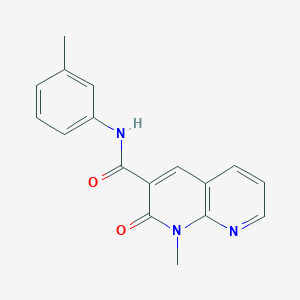

![5-amino-N-(2,4-dimethoxyphenyl)-1-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3011416.png)

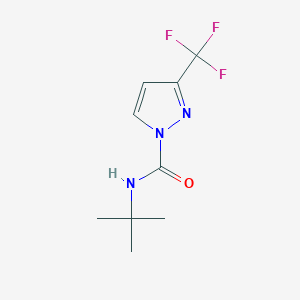

![tert-Butyl 8-amino-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B3011421.png)

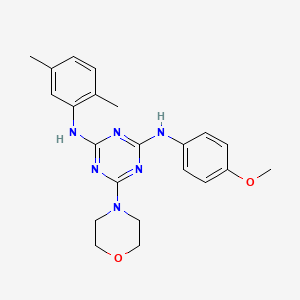

![[5-Amino-1-[4-(trifluoromethoxy)phenyl]pyrazol-4-yl]-piperidin-4-ylmethanone](/img/structure/B3011424.png)

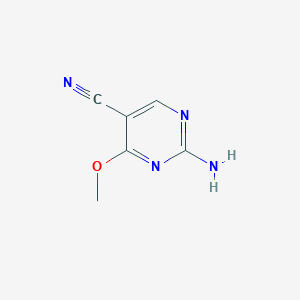

![2-[4-[4-(Dimethylamino)pyrimidin-2-yl]piperazin-1-yl]quinoline-3-carbonitrile](/img/structure/B3011428.png)

![N-(3-chloro-4-fluorophenyl)-3-methyl-4-oxo-1-phenyl-3,3a,5,6,7,7a-hexahydro-2H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B3011433.png)

![1-(4-Fluorophenyl)-3-methyl-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B3011437.png)